![molecular formula C13H14N2O4 B572967 Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1226776-92-6](/img/structure/B572967.png)
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C13H14N2O4 . It has a molecular weight of 262.27 . The IUPAC name for this compound is diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis
The molecular structure of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is characterized by a pyrazolo[1,5-a]pyridine core with two ester groups attached at the 2 and 3 positions . The InChI code for this compound is 1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a molecular weight of 262.27 . The compound is characterized by a pyrazolo[1,5-a]pyridine core with two ester groups attached at the 2 and 3 positions .Scientific Research Applications
Medicinal Chemistry and Drug Development
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: serves as a valuable scaffold in medicinal chemistry due to its isosteric resemblance to indole, purine, and other azaindole cores. Notably, the anti-inflammatory drug ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) has been marketed in Japan for over 25 years. Initially used for asthma, post-stroke dizziness, and ocular allergies, ibudilast has recently gained attention for its potential in treating multiple sclerosis and neurodegenerative disorders . Researchers continue to explore novel derivatives of this scaffold for various therapeutic targets.
Kinase Inhibitors
The pyrazolo[1,5-a]pyridine core has found application in kinase inhibitors. For instance:
- Pan-JAK kinase inhibitors : These compounds target Janus kinases (JAKs) and hold promise in treating inflammatory and autoimmune diseases .
- p38 kinase inhibitors : Inhibiting p38 kinases can modulate inflammatory responses and potentially benefit conditions like rheumatoid arthritis and inflammatory bowel disease .
Antiviral Agents
Researchers have investigated pyrazolo[1,5-a]pyridines as antiviral agents:
- Antiherpetic agents : Certain derivatives exhibit activity against herpes simplex viruses, making them potential candidates for antiviral drug development .
Antitubercular Agents
Pyrazolo[1,5-a]pyridines have been explored for their antimycobacterial properties. These compounds may contribute to the fight against tuberculosis .
Helicase Inhibitors
The design of helicase inhibitors is crucial for targeting RNA and DNA helicases involved in various cellular processes. Pyrazolo[1,5-a]pyridines have been utilized in the design of DDX3X helicase inhibitors , which could have implications in cancer therapy .
Other Applications
Beyond the mentioned fields, pyrazolo[1,5-a]pyridines have been investigated for their potential in:
Future Directions
The future directions for research on Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazolo[1,5-a]pyrazine derivatives , there may be potential for Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate to serve as a starting material for the synthesis of new pharmaceutical candidates.
Mechanism of Action
Target of Action
It is speculated that the structure of similar compounds may have better binding capability with targeted proteins .
Mode of Action
Molecular docking results have been used to explain the antitumor activity of similar compounds . The compound likely interacts with its targets, leading to changes at the molecular level .
Result of Action
Similar compounds have shown significant inhibitory activity in certain contexts .
properties
IUPAC Name |
diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXXLPOSQSYXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705207 |
Source
|
Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
CAS RN |
1226776-92-6 |
Source
|
Record name | 2,3-Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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